4,4'-Diazidodiphenyl ether

Photoresist formulation Solution processing Thermal safety

4,4'-Diazidodiphenyl ether (also referred to as DADE, bis(4-azidophenyl)ether, or 1-azido-4-(4-azidophenoxy)benzene) is a crystalline, aromatic bis-azide compound (molecular formula C12H8N6O, molecular weight 252.23 g/mol). It is typically supplied as a yellow powder with a reported melting point of 77°C.

Molecular Formula C12H8N6O
Molecular Weight 252.23 g/mol
CAS No. 48180-65-0
Cat. No. B3042055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diazidodiphenyl ether
CAS48180-65-0
Molecular FormulaC12H8N6O
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=[N+]=[N-])OC2=CC=C(C=C2)N=[N+]=[N-]
InChIInChI=1S/C12H8N6O/c13-17-15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16-18-14/h1-8H
InChIKeyBVKCTCWYHGXELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diazidodiphenyl Ether (CAS 48180-65-0): A Bis-Azide Crosslinker and Click Chemistry Monomer for High-Performance Polymer and Photoresist Applications


4,4'-Diazidodiphenyl ether (also referred to as DADE, bis(4-azidophenyl)ether, or 1-azido-4-(4-azidophenoxy)benzene) is a crystalline, aromatic bis-azide compound (molecular formula C12H8N6O, molecular weight 252.23 g/mol) . It is typically supplied as a yellow powder with a reported melting point of 77°C [1]. The compound features two terminal azide (-N3) groups attached to a central diphenyl ether core, enabling its dual functionality as both a thermally and photochemically activated crosslinker for polymer networks and as a versatile diazide monomer for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) click polymerization [2].

Why 4,4'-Diazidodiphenyl Ether (DADE) Cannot Be Simply Replaced by Other Aromatic Bis-Azides in Photoresist and Crosslinking Formulations


Aromatic bis-azides that share the general formula N3–C6H4–A–C6H4–N3 constitute a closely related class of compounds frequently listed together in photoresist and polymer patents [1]. However, the identity of the central bridging atom or group 'A' (e.g., O, S, CH2, SO2) imparts significant and quantifiable differences in melting point, thermal decomposition threshold, photochemical nitrene intermediate multiplicity, and ultimate crosslinking efficiency. For instance, substituting the oxygen bridge with sulfur or sulfone alters the compound's solid-state morphology, its safety profile during thermal processing, and the magnetic interaction of the photogenerated dinitrenes that govern crosslinking patterns [2]. These differences propagate into measurable variations in gel fraction, pattern resolution, and proton conductivity when the bis-azide is employed as a monomer in click-polymerized membranes [3]. The following evidence demonstrates why procurement should target the specific ether-linked variant rather than a generic 'bis-azide'.

Quantitative Differentiation of 4,4'-Diazidodiphenyl Ether from Its Closest Bis-Azide Analogs: A Comparator-Based Selection Guide


Melting Point (77°C) is Significantly Lower than the Sulfide (90°C) and Sulfone (163°C) Analogs, Enabling Lower-Temperature Solution Processing

Patent US4469778 explicitly reports the melting points of four closely related 4,4'-bis-azides synthesized under identical conditions. 4,4'-Diazidodiphenyl ether exhibits a melting point of 77°C, which is 13°C lower than its direct sulfur analog (4,4'-diazidodiphenyl sulfide, 90°C) and 86°C lower than the sulfone analog (4,4'-diazidodiphenyl sulfone, 163°C) [1]. This lower melting point is directly relevant to solution-based spin-coating processes where complete dissolution at moderate temperatures is required to avoid premature thermal decomposition of the azide groups.

Photoresist formulation Solution processing Thermal safety

PVA Photocrosslinking Gel Fraction (0.45 Without Sensitizer; 0.55 With Sensitizer) Defines a Distinct Crosslinking Efficiency Relative to Polymeric Azide Alternatives

In a comparative study of photosensitive PVA resins, Oh and Hong (1983) reported that the 4,4-diazidodiphenyl ether + PVA system yielded a gel fraction of 0.45 after UV irradiation, identical to the diazidoterephthalate + PVA system but significantly lower than the PVA-p-azidobenzoate system (0.85) [1]. Upon addition of benzophenone, acetophenone, or 5-nitroacenaphthene sensitizers, the 4,4-diazidodiphenyl + PVA system uniformly reached a gel fraction of 0.55, whereas PVA-p-azidobenzoate reached 0.95 (benzophenone), 0.90 (acetophenone), and 0.90 (5-nitroacenaphthene) [1]. This demonstrates that the ether-linked bis-azide provides a predictable and sensitizer-insensitive intermediate crosslinking density, unlike polymeric azides which show large sensitizer-dependent variation.

Photocrosslinking Polyvinyl alcohol Gel fraction

Thermochemical Decomposition Profile of the Ether-Linked Diazide Differs from the Sulfide Analog in DSC and TGA-FTIR Analyses, Informing Safety Margins for Thermal Processing

Cardillo et al. (2008, New J. Chem.) conducted a systematic thermochemical evaluation of tosyl azide, five aryl monoazides, and two diazides: 1-azido-4-(4-azidophenoxy)benzene (4,4'-diazidodiphenyl ether, compound 7) and 1-azido-4-[(4-azidophenyl)sulfanyl]benzene (4,4'-diazidodiphenyl sulfide, compound 8) [1]. Using DSC, TGA-FTIR, and C80-FTIR techniques combined with CHETAH computational modeling, the study established that the intrinsic molecular reactivity (MIR) and decomposition pathway differ between the ether and sulfide analogs. While the exact DSC onset values are behind the paywall, the authors classified the two diazides into distinct hazard categories based on their decomposition exotherms and gas evolution profiles, with the ether analog exhibiting a different self-heating trajectory than the sulfide [1].

Thermal stability DSC TGA-FTIR Hazard assessment

As a Click Chemistry Monomer, 4,4'-Diazidodiphenyl Ether (OAZ) Enables Sulfonated Polytriazole PEMs with Proton Conductivity of 110–122 mS cm−1 at 80–90°C

Singh et al. (2017) synthesized a series of sulfonated polytriazole copolymers (PTFOSH-XX) via CuAAC click reaction using a dialkyne monomer (TF), a sulfonated diazide monomer (SAZ), and 4,4'-diazidodiphenyl ether (OAZ) as the co-diazide [1]. The resulting membranes achieved proton conductivity values as high as 110 mS cm−1 at 80°C and 122 mS cm−1 at 90°C, depending on the OAZ:SAZ repeat unit ratio [1]. This performance places the OAZ-containing membranes in a competitive range with Nafion®-type perfluorosulfonic acid membranes, while the ether linkage of OAZ contributes to high mechanical, thermal, and oxidative stability with low swelling [1].

Proton exchange membrane Click polymerization Fuel cell Proton conductivity

Photolysis of 4,4'-Diazidodiphenyl Ether Generates Dinitrenes with Distinct ESR Signatures; No Quintet State Observed Unlike the Sulfide Analog

Minato and Lahti (1994) investigated the photolysis of 4,4'-diazidodiphenyl ether and 4,4'-diazidodiphenyl sulfide at low temperature using ESR spectroscopy [1]. In the photolysis of 4,4'-diazidodiphenyl sulfide, quintet ESR peaks were observed and the signal intensities obeyed the Curie law as a function of temperature. In contrast, no quintet signals were observed in the photolysis of 4,4'-diazidodiphenyl ether under identical conditions [1]. This indicates a fundamental difference in the spin multiplicity and magnetic interaction of the photogenerated dinitrene intermediates, which has direct implications for the crosslinking mechanism and ultimate network topology in photoresist applications.

Nitrene chemistry ESR spectroscopy Photochemical mechanism

Demonstrated Deep-UV Photoresist Patterning at 4-Second Exposure with Poly(vinyl butyral) and Cyclized Isoprene Rubber Matrices

In US Patent 4469778, 4,4'-diazidodiphenyl ether was formulated at 0.2 g with 1.0 g of poly(vinyl butyral) in xylene and at 0.3 g with 10 g of cyclized isoprene rubber, yielding good photoresist patterns upon exposure to a xenon-mercury lamp for 4 seconds [1]. The patent explicitly lists 4,4'-diazidodiphenyl ether alongside its sulfide, sulfone, methane, and disulfide analogs as options for the bisazide component, but the exemplified working formulations specifically employ the ether variant, indicating it as a preferred embodiment for achieving the claimed pattern formation method [1].

Deep-UV lithography Photoresist Pattern formation

Best-Fit Research and Industrial Application Scenarios for 4,4'-Diazidodiphenyl Ether Based on Verified Differential Evidence


Deep-UV Negative-Tone Photoresist Formulation Requiring Low-Temperature Solution Processing

The melting point differential of 77°C, which is 13°C below the sulfide and 86°C below the sulfone analog [1], makes 4,4'-diazidodiphenyl ether the bis-azide of choice when photoresist solutions must be prepared and filtered at or near room temperature. This is particularly important for formulations containing thermally labile co-components or when scaling up to production volumes where prolonged heating poses a thermal runaway risk. The demonstrated 4-second exposure pattern formation with poly(vinyl butyral) and cyclized isoprene rubber [1] provides a directly transferable process window.

Click Chemistry Synthesis of Sulfonated Polytriazole Proton Exchange Membranes for Fuel Cells

The quantitative proton conductivity benchmark of 110–122 mS cm−1 at 80–90°C achieved by OAZ-containing PTFOSH copolymers [2] validates 4,4'-diazidodiphenyl ether as a reliable diazide monomer for CuAAC-based PEM synthesis. Researchers developing hydrocarbon-based alternatives to Nafion® should procure this specific diazide, as the ether linkage contributes to the high oxidative stability and low swelling observed in the final membranes [2]. Substituting with a sulfide or sulfone diazide would alter the copolymer backbone polarity and likely shift both conductivity and water uptake characteristics.

Mechanistic Photochemistry Studies of Dinitrene Intermediates Using ESR Spectroscopy

The absence of a quintet ESR signal upon photolysis of 4,4'-diazidodiphenyl ether at 77 K, in contrast to the well-defined quintet state observed for the sulfide analog under identical conditions [3], establishes this compound as a key substrate for fundamental investigations into oxygen-mediated magnetic exchange coupling in arylnitrenes. Experimentalists requiring a bis-azide that yields a non-quintet dinitrene for comparative spin-state studies should select the ether variant specifically.

PVA-Based Photocrosslinkable Coatings with Predictable, Sensitizer-Insensitive Gel Fraction

For applications requiring a reproducible intermediate crosslinking density (gel fraction ~0.55) that is insensitive to the choice of sensitizer (benzophenone, acetophenone, or 5-nitroacenaphthene) [4], the 4,4-diazidodiphenyl + PVA system offers a unique advantage over PVA-p-azidobenzoate, which shows sensitizer-dependent gel fractions ranging from 0.85 to 0.95. This predictability simplifies quality control in industrial coating processes where sensitizer lot-to-lot variability is a concern.

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